molecular formula C26H43NO3 B8197088 N-[2-(3,4-dihydroxyphenyl)ethyl]-9-octadecenamide

N-[2-(3,4-dihydroxyphenyl)ethyl]-9-octadecenamide

Cat. No.: B8197088
M. Wt: 417.6 g/mol
InChI Key: QQBPLXNESPTPNU-UHFFFAOYSA-N
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Description

N-[2-(3,4-dihydroxyphenyl)ethyl]-9-octadecenamide is a complex organic compound characterized by its unique structure, which includes a phenyl ring with two hydroxyl groups and an amide group attached to an octadecenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3,4-dihydroxyphenyl)ethyl]-9-octadecenamide typically involves the following steps:

  • Preparation of 3,4-dihydroxyphenylacetic acid: This precursor is synthesized through the hydroxylation of phenylacetic acid.

  • Formation of the amide bond: The carboxylic acid group of 3,4-dihydroxyphenylacetic acid is converted to an amide by reacting with 9-octadecenamide under dehydration conditions.

  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. Advanced purification techniques, such as column chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-[2-(3,4-dihydroxyphenyl)ethyl]-9-octadecenamide can undergo various chemical reactions, including:

  • Oxidation: The phenyl ring can be oxidized to form quinones.

  • Reduction: The compound can be reduced to form corresponding alcohols.

  • Substitution: The hydroxyl groups on the phenyl ring can undergo substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Various electrophiles and nucleophiles are employed depending on the desired substitution product.

Major Products Formed:

  • Oxidation: Quinones and other oxidized derivatives.

  • Reduction: Alcohols and other reduced derivatives.

  • Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-[2-(3,4-dihydroxyphenyl)ethyl]-9-octadecenamide has several scientific research applications:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including antioxidant properties.

  • Medicine: Studied for its therapeutic potential in treating diseases related to oxidative stress.

  • Industry: Utilized in the development of new materials and products with enhanced properties.

Mechanism of Action

The compound exerts its effects through its interaction with molecular targets and pathways:

  • Molecular Targets: The phenyl ring and amide group interact with specific enzymes and receptors.

  • Pathways Involved: The compound may modulate signaling pathways related to oxidative stress and inflammation.

Comparison with Similar Compounds

  • N-[2-(3,4-dihydroxyphenyl)ethyl]acetamide: Similar structure but with a shorter acyl chain.

  • N-[2-(3,4-dihydroxyphenyl)ethyl]propionamide: Similar structure but with a shorter acyl chain.

  • N-[2-(3,4-dihydroxyphenyl)ethyl]butyramide: Similar structure but with a shorter acyl chain.

Uniqueness: N-[2-(3,4-dihydroxyphenyl)ethyl]-9-octadecenamide stands out due to its longer acyl chain, which may confer unique biological and chemical properties compared to its shorter-chain analogs.

This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications

Properties

IUPAC Name

N-[2-(3,4-dihydroxyphenyl)ethyl]octadec-9-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(30)27-21-20-23-18-19-24(28)25(29)22-23/h9-10,18-19,22,28-29H,2-8,11-17,20-21H2,1H3,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBPLXNESPTPNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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